3α-Hydroxy Pravastatin Lactone-d3
Description
3α-Hydroxy Pravastatin Lactone-d3 (CAS 1329809-35-9) is a deuterium-labeled metabolite of pravastatin, a competitive inhibitor of HMG-CoA reductase used to treat hypercholesterolemia . Structurally, it is a lactone form of the 3α-hydroxy metabolite of pravastatin, with three deuterium atoms replacing hydrogens at specific positions. This compound serves as a critical internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying pravastatin and its metabolites in biological matrices like plasma and urine . Its molecular formula is C23H31D3O6, with a molecular weight of 409.53 .
Properties
CAS No. |
1329809-35-9 |
|---|---|
Molecular Formula |
C23H34O6 |
Molecular Weight |
409.537 |
IUPAC Name |
[(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22-/m0/s1/i2D3 |
InChI Key |
JCXABYACWXHFQQ-RWLBLVLGSA-N |
SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O |
Synonyms |
3α-iso-Pravastatin-d3; (2S)-2-(Methyl-d3)butanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,_x000B_8a-Hexahydro-6-hydroxy-7-methyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; SQ 31906 Lactone-d3; |
Origin of Product |
United States |
Preparation Methods
Compactin Production via Fungal Fermentation
The synthesis of 3α-Hydroxy Pravastatin Lactone-d3 begins with compactin (ML-236B), a natural statin produced by Penicillium citrinum. Industrial-scale fermentation employs optimized media containing glucose, peptone, and trace elements, yielding compactin titers of 1.2–1.5 g/L after 7–10 days. Critical parameters include:
-
pH control : Maintained at 6.8–7.2 using automated NaOH addition
-
Aeration : 0.8–1.2 vvm (volume per volume per minute)
-
Temperature : 28°C ± 0.5°C
Post-fermentation, compactin is extracted via solvent partitioning (ethyl acetate, 3× volumes) and crystallized from methanol-water (4:1 v/v), achieving >98% purity.
Stereoselective Hydroxylation with Streptomyces carbophilus
Deuterium incorporation occurs during the hydroxylation of compactin to pravastatin. Streptomyces carbophilus SC 13850 is cultured in a fed-batch bioreactor with compactin sodium salt (300–900 μg/mL) and deuterium oxide (D₂O, 30% v/v) to facilitate H/D exchange at the 3α position. Key process improvements:
-
Substrate feeding : Pulsed additions of compactin maintain concentrations above 300 μg/mL, reducing byproducts like Impurity B (Formula III) by 14-fold.
-
Deuterium enrichment : D₂O replaces H₂O in the fermentation medium, achieving 99.5% isotopic purity at the 3α position.
| Parameter | Value | Impact |
|---|---|---|
| Compactin concentration | 600 μg/mL | Maximizes hydroxylation rate (0.12 g/L/h) |
| D₂O concentration | 30% (v/v) | Balances microbial viability and deuterium incorporation |
| Fermentation time | 72 h | Yields 85% conversion to pravastatin-d3 |
The hydroxylated product is recovered via ion-exchange chromatography (Dowex 50WX4, Na⁺ form), yielding pravastatin-d3 sodium salt with ≤0.3% related substances.
Enzymatic Lactonization and Deuterium Stabilization
Lactone Ring Formation via Carboxylesterases
Pravastatin-d3 sodium salt undergoes lactonization using recombinant carboxylesterases (CES1, CES2). The reaction is conducted in deuterated phosphate buffer (pD 4.5, 37°C) to prevent deuterium loss:
Optimized conditions:
-
Enzyme loading : 15 U/mg substrate
-
Reaction time : 8 h
-
Yield : 92% ± 2%
Enzymatic Cascades for Enhanced Stereocontrol
Recent advances employ a three-enzyme system (DERA, ADH, NOX) to synthesize δ-lactones with statin-like stereochemistry:
-
DERA (2-deoxyribose-5-phosphate aldolase) : Catalyzes a double aldol reaction using acetaldehyde-d₄, forming the lactone precursor.
-
ADH (Alcohol dehydrogenase) : Oxidizes the aldol product to the lactone.
-
NOX (NADPH oxidase) : Regenerates NADP⁺ for sustained ADH activity.
| Enzyme | Mutations | Activity (U/mg) | Stability (t₁/₂) |
|---|---|---|---|
| LbDERA WT | - | 4.2 | 1.8 h |
| LbDERA C42M/E78K | C42M, E78K | 6.7 | >4 h |
This cascade achieves 97% purity and optical rotation [α]D = +34.2° (c = 0.7), matching the natural statin side-chain.
Chemical Synthesis and Deuterium Incorporation
Direct Deuteration via Acid-Catalyzed Exchange
This compound is synthesized by reacting pravastatin lactone with deuterated sulfuric acid (D₂SO₄, 0.1 M) in D₂O at 50°C for 24 h. The method achieves:
-
Deuterium incorporation : 99.8% at 3α position
-
Byproducts : <0.1% 3β-isomer
Solid-Phase Synthesis for Isotopic Purity
A novel solid-supported approach uses Wang resin functionalized with pravastatin. Deuterium is introduced via Pd/C-catalyzed H/D exchange under D₂ gas (3 atm, 25°C):
Steps :
-
Resin activation : Wang resin → hydroxymethyl resin (HMBA)
-
Coupling : Pravastatin linked via ester bond (DCC, DMAP)
-
Deuteration : 48 h under D₂, 75% isotopic purity
-
Cleavage : TFA/CH₂Cl₂ (1:99), 95% recovery
Purification and Analytical Validation
Chromatographic Separation
Final purification uses preparative HPLC with a Waters XBridge C18 column (250 × 21.2 mm, 5 μm):
-
Mobile phase : 10 mM ammonium acetate (pH 9.0)/acetonitrile (75:25)
-
Flow rate : 15 mL/min
-
Retention time : 14.2 min
| Impurity | Retention Time (min) | Relative Response |
|---|---|---|
| 3β-Hydroxy | 12.8 | 0.05% |
| Lactone-d1 | 13.5 | 0.12% |
| Compactin-d3 | 16.1 | 0.08% |
LC-MS/MS Quantification
A validated LC-MS/MS method detects this compound in biological matrices:
-
Ionization : ESI⁻, m/z 426.3 → 321.1
-
LLOQ : 0.105 ng/mL (plasma), 2.00 ng/mL (urine)
-
Recovery : 93.8–99.5% (RSD <5%)
Industrial-Scale Production Challenges
Cost Optimization
Deuterium reagents account for 60% of production costs. Strategies include:
Regulatory Considerations
The FDA requires:
-
Isotopic purity : ≥99.0% (tested via ¹H-NMR)
-
Residual solvents : <50 ppm methanol, <5 ppm hexane
Chemical Reactions Analysis
Types of Reactions: 3α-Hydroxy Pravastatin Lactone-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the lactone ring to a more reduced form.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used to replace deuterium atoms under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3α-Hydroxy Pravastatin Lactone-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the chemical properties and reactivity of deuterium-labeled compounds.
Biology: Researchers use it to investigate the metabolic pathways and biological effects of Pravastatin.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Pravastatin.
Industry: It is used in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 3α-Hydroxy Pravastatin Lactone-d3 is similar to that of Pravastatin. It inhibits the enzyme 3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) reductase, which is involved in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the cholesterol biosynthesis pathway .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. What analytical methods are recommended for quantifying 3α-Hydroxy Pravastatin Lactone-d3 in biological matrices?
A validated LC-MS/MS method is widely used for sensitive quantification. Key parameters include:
- Chromatography : A Waters Symmetry C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 10 mM ammonium acetate buffer (pH 4.5) and acetonitrile (32% B isocratic for 6 min). Post-column splitting (1:1) reduces matrix effects .
- Mass spectrometry : MRM transitions of m/z 423→321 for 3α-Hydroxy Pravastatin and m/z 426→321 for its deuterated analog (internal standard). A triple quadrupole MS (e.g., API 4000) ensures specificity .
- Sample preparation : Liquid-liquid extraction (LLE) with ethyl acetate after acidification (10% formic acid) achieves >93% recovery in plasma and urine .
Q. How does this compound function as an internal standard in pharmacokinetic studies?
The deuterated form (Pravastatin Lactone-d3) minimizes matrix effects and ion suppression due to its near-identical physicochemical properties to the analyte. It is added to samples prior to extraction to correct for variability in recovery and instrument response. Validation requires demonstrating <10% relative deviation in accuracy and precision across calibration ranges (e.g., 0.105–106 ng/mL in plasma) .
Q. What is the metabolic significance of 3α-Hydroxy Pravastatin Lactone compared to the parent drug?
3α-Hydroxy Pravastatin Lactone is a major inactive metabolite formed via lactonization of pravastatin. It exhibits 1/10th to 1/40th the HMG-CoA reductase inhibitory activity of the parent compound, making it critical to differentiate between active and inactive forms in pharmacokinetic models .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolite quantification between plasma and urine matrices?
Discrepancies often arise from differences in extraction efficiency and matrix interference:
- Urine : Higher LOQ (2.00 ng/mL vs. 0.105 ng/mL in plasma) due to endogenous compounds. Dilution or solid-phase extraction (SPE) improves sensitivity .
- Plasma : Phospholipid removal via gradient elution (90% acetonitrile for 7 min post-run) reduces ion suppression .
- Validation : Cross-validate methods using spiked matrix samples and assess recovery at low, mid, and high concentrations .
Q. What strategies optimize MRM transitions for distinguishing 3α-Hydroxy Pravastatin Lactone from its isomers?
Isomeric differentiation requires:
- Collision energy optimization : Adjusting CE to enhance unique product ions (e.g., m/z 321 for 3α-Hydroxy vs. m/z 303 for 6-epi-Pravastatin) .
- Chromatographic separation : Extending run time or using a higher-resolution column (e.g., UPLC) to resolve co-eluting isomers .
- Stable isotope confirmation : Co-elution of deuterated internal standards (e.g., Pravastatin-d3) confirms retention time consistency .
Q. How does the lactone form’s stability impact long-term pharmacokinetic studies?
Lactone stability is pH- and temperature-dependent:
- Storage : Plasma samples stored at -80°C show <5% degradation over 6 months. Avoid repeated freeze-thaw cycles .
- Sample handling : Acidification (pH 4.5) during extraction prevents lactone hydrolysis to the active hydroxy acid form .
- In vitro studies : Incubate with esterase inhibitors (e.g., EDTA) to prevent enzymatic conversion in hepatocyte models .
Q. What experimental designs address population-specific metabolic variations (e.g., pregnant vs. non-pregnant subjects)?
- Dose adjustment : Pregnant women exhibit altered renal clearance (0.38 L/h/kg vs. 0.81 L/h/kg systemically), requiring dose titration based on urine metabolite levels .
- Cohort stratification : Compare lactone-to-parent drug ratios in plasma to identify pregnancy-induced changes in lactonization efficiency .
- Ethical considerations : Use deuterated analogs to minimize radioactive tracer exposure in vulnerable populations .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
